

Introduction: The Significance of a Privileged Scaffold

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Compound of Interest

Compound Name: 6-Chloro-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B1429398

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6-Chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic aromatic compound featuring a fused pyrazole and pyrazine ring system. While a seemingly simple molecule, it represents a critical structural motif in modern medicinal chemistry. Its importance lies not in its own biological activity, but as a high-value intermediate for the synthesis of complex pharmaceutical agents.^[1] The pyrazolo[3,4-b]pyrazine core is considered a "privileged scaffold," a framework that can be readily modified to interact with a wide range of biological targets.^{[2][3]}

This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of **6-Chloro-1H-pyrazolo[3,4-b]pyrazine**, with a focus on its pivotal role in the development of targeted therapies. Specifically, it is a key building block for the SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2) inhibitor GDC-1971 (migoprotafib), highlighting its relevance in oncology drug discovery.^{[1][4]}

PART 1: Core Physicochemical and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. The properties of **6-Chloro-1H-pyrazolo[3,4-b]pyrazine** are summarized below.

| Property | Value | Source |
|-------------------|--|--------|
| IUPAC Name | 6-chloro-1H-pyrazolo[3,4-b]pyrazine | [5] |
| CAS Number | 1260664-81-0 | [5] |
| Molecular Formula | C ₅ H ₃ ClN ₄ | [5] |
| Molecular Weight | 154.56 g/mol | [5] |
| Appearance | Off-white solid | [6] |
| Monoisotopic Mass | 154.0046238 Da | [5] |
| SMILES | <chem>C1=C(N=C2C(=N1)C=NN2)Cl</chem> | [5] |
| InChIKey | PGTUKZWBYWVLHW-UHFFFAOYSA-N | [5] |
| Predicted XLogP3 | 0.8 | [5] |

PART 2: Synthesis and Reactivity: Overcoming Scalability Challenges

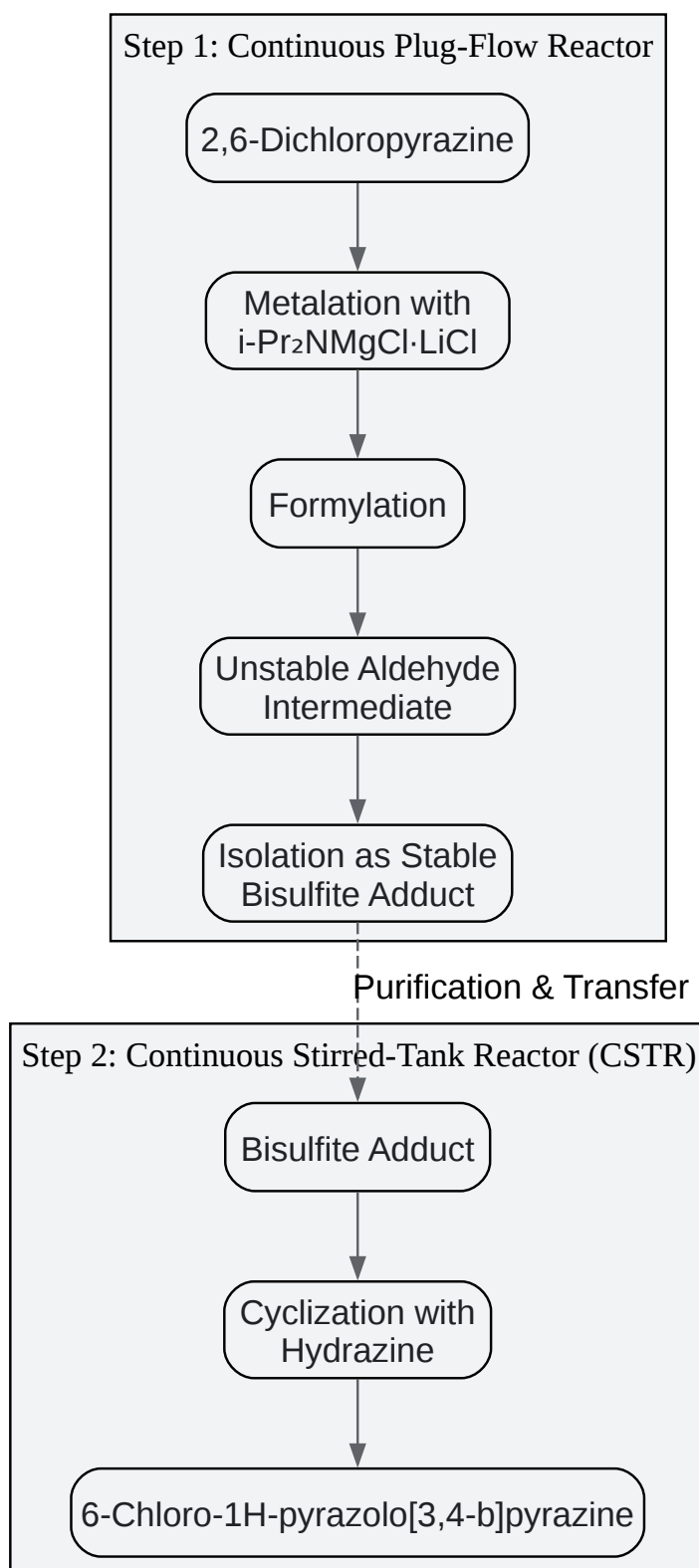
The synthesis of **6-Chloro-1H-pyrazolo[3,4-b]pyrazine** has historically been challenging, with early methods suffering from low yields (around 13% over three steps) and significant safety risks, particularly during the final cyclization step which involves potentially energetic, nitrogen-rich intermediates.[4] The progression of drug candidates like GDC-1971 into clinical development necessitated a more efficient, safe, and scalable manufacturing process.

Recent advancements have leveraged continuous flow chemistry to address these issues, enabling the handling of unstable intermediates and improving both safety and yield.[1][4]

Modern Synthetic Workflow: A Continuous Flow Approach

The state-of-the-art synthesis starts from the readily available 2,6-dichloropyrazine and proceeds through a two-step continuous manufacturing process.[1]

- Step 1: Metalation and Formylation. 2,6-dichloropyrazine undergoes a metalation reaction using a magnesium-based reagent like $i\text{-Pr}_2\text{NMgCl}\cdot\text{LiCl}$ (MgDA). This is immediately followed by formylation to produce an unstable heteroaryl aldehyde intermediate. To manage its instability, this intermediate is isolated as a more stable and easier-to-handle bisulfite adduct.^[4]
- Step 2: Hydrazine Cyclization. The purified bisulfite adduct is then subjected to a cyclization reaction with hydrazine monohydrate. This critical step forms the desired pyrazole ring. Utilizing a continuous stirred-tank reactor (CSTR) for this stage mitigates the safety concerns associated with the accumulation of highly energetic intermediates and accommodates the reaction's heterogeneous nature.^[1]



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Scalable continuous flow synthesis workflow.

Detailed Experimental Protocol (Conceptual)

The following protocol is a conceptual representation based on published scalable methods.^[1]
^[4]

Step 1: Formation of the Bisulfite Adduct (Flow)

- Prepare a solution of 2,6-dichloropyrazine in a suitable anhydrous solvent (e.g., THF).
- Prepare a solution of the metalating agent, $i\text{-Pr}_2\text{NMgCl}\cdot\text{LiCl}$.
- Using a continuous plug-flow reactor system, pump the two solutions into a mixing zone at a controlled temperature (e.g., ambient temperature).
- The resulting organometallic intermediate stream is then mixed with a formylating agent (e.g., DMF).
- The output stream containing the unstable aldehyde is directly quenched into an aqueous solution of sodium bisulfite.
- The precipitated bisulfite adduct is isolated by filtration, washed, and dried. This provides a stable, solid intermediate.

Step 2: Cyclization to **6-Chloro-1H-pyrazolo[3,4-b]pyrazine** (CSTR)

- Charge a continuous stirred-tank reactor (CSTR) with a suitable solvent (e.g., DMSO).
- Initiate separate feeds of the bisulfite adduct and hydrazine monohydrate into the CSTR, maintaining a controlled temperature (e.g., 100 °C).
- The reaction mixture overflows from the CSTR into a collection vessel.
- The product is isolated from the collected mixture through standard workup and purification procedures, such as crystallization or chromatography.

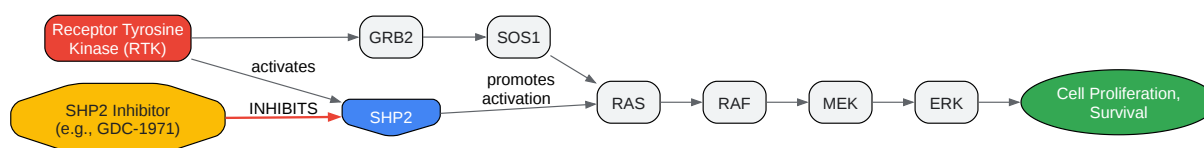
PART 3: Applications in Drug Discovery & Medicinal Chemistry

The pyrazolo[3,4-b]pyrazine scaffold is a versatile platform in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][7][8] The primary and most well-documented application of the 6-chloro derivative is as a precursor to SHP2 inhibitors.[1]

Role as a Key Intermediate for SHP2 Inhibitors

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival signaling pathways, most notably the RAS-MAPK pathway. Hyperactivation of this pathway is a common driver in many human cancers. As such, inhibiting SHP2 has emerged as a promising therapeutic strategy for treating these malignancies.

6-Chloro-1H-pyrazolo[3,4-b]pyrazine serves as the core upon which the SHP2 inhibitor GDC-1971 (migoprotafib) is built. The chlorine atom at the 6-position is a key functional handle, allowing for subsequent substitution reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to attach other molecular fragments necessary for binding to and inhibiting the SHP2 protein.[9]



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Simplified SHP2 role in the RAS-MAPK pathway.

PART 4: Safety, Handling, and Storage

As with any active chemical reagent, proper handling of **6-Chloro-1H-pyrazolo[3,4-b]pyrazine** is essential for laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

- H312: Harmful in contact with skin.[\[10\]](#)
- H319: Causes serious eye irritation.[\[5\]](#)[\[10\]](#)
- May also cause skin irritation and respiratory irritation.[\[5\]](#)

Recommended Handling Procedures

- Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[\[10\]](#)
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[\[10\]](#)
 - Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[\[10\]](#)
 - Body Protection: Wear impervious, flame-resistant clothing.[\[10\]](#)
- Hygiene: Wash hands thoroughly after handling. Take off contaminated clothing immediately and wash it before reuse.[\[10\]](#)

First Aid Measures

- Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[\[10\]](#)
- Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[\[10\]](#)
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately.[\[10\]](#)
- Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[\[10\]](#)

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[11\]](#)

- Keep away from sources of ignition.[11] For long-term stability, storage at 2-8°C in an inert atmosphere is recommended.[12]

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